What is Rapamycin-d3 and its primary use in research?
What is Rapamycin-d3 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Rapamycin-d3, its fundamental properties, and its principal application in preclinical and clinical research. This document details the underlying principles of its use, offers specific experimental protocols, and presents relevant quantitative data and signaling pathways to support advanced research and development.
Introduction to Rapamycin-d3
Rapamycin-d3 (Sirolimus-d3) is the deuterated analog of Rapamycin (B549165), a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Rapamycin itself is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2] Due to its immunosuppressive and antiproliferative properties, Rapamycin is widely used in clinical settings to prevent organ transplant rejection and in research to investigate cellular signaling and diseases such as cancer.
The key structural difference in Rapamycin-d3 is the substitution of three hydrogen atoms with deuterium (B1214612) atoms. This isotopic labeling minimally alters the chemical properties of the molecule but significantly increases its mass. This mass difference is the cornerstone of its primary application in research.
Primary Use in Research: Internal Standard for Quantitative Analysis
The predominant use of Rapamycin-d3 in a research context is as an internal standard (IS) for the quantitative analysis of Rapamycin in biological matrices by mass spectrometry-based techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]
The rationale for using a stable isotope-labeled internal standard like Rapamycin-d3 is to ensure the accuracy and precision of quantification. During sample preparation and analysis, variations can occur in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response. Because Rapamycin-d3 is chemically almost identical to Rapamycin, it co-elutes during chromatography and experiences similar variations as the analyte of interest. By adding a known amount of Rapamycin-d3 to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for precise quantification, effectively normalizing for experimental variability.
Quantitative Data and Physicochemical Properties
For accurate quantitative analysis, understanding the mass spectrometric properties of both Rapamycin and Rapamycin-d3 is essential. The following table summarizes key quantitative data for these compounds.
| Property | Rapamycin | Rapamycin-d3 |
| Synonyms | Sirolimus, Rapamune | Sirolimus-d3 |
| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₁H₇₆D₃NO₁₃ |
| Average Molecular Weight | 914.17 g/mol [3][4][5] | ~917.2 g/mol [1] |
| Monoisotopic Mass | 913.55514157 Da[6] | ~916.574 Da (Calculated) |
| Typical Adduct (ESI+) | [M+Na]⁺ | [M+Na]⁺ |
| Precursor Ion (m/z) for MRM | 936.6[7] | ~939.6 (Calculated) |
| Product Ion (m/z) for MRM | 409.3[7] | Needs empirical determination |
Note on m/z values: The precursor ion is typically the sodium adduct ([M+Na]⁺) in positive electrospray ionization (ESI+) mode. The exact m/z of the Rapamycin-d3 precursor and the optimal product ion for Multiple Reaction Monitoring (MRM) should be empirically determined during method development, as fragmentation patterns can be influenced by instrument parameters.
The mTOR Signaling Pathway
Rapamycin exerts its biological effects by inhibiting the mTORC1 complex. The following diagram illustrates the canonical mTOR signaling pathway and the point of inhibition by the Rapamycin-FKBP12 complex.
Caption: The mTOR signaling pathway and inhibition by Rapamycin.
Experimental Protocols
The following section provides a detailed methodology for the quantification of Rapamycin in a biological matrix (e.g., whole blood or tissue homogenate) using LC-MS/MS with Rapamycin-d3 as an internal standard.
Sample Preparation: Protein Precipitation
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Aliquoting: In a microcentrifuge tube, add a 100 µL aliquot of the biological sample (e.g., whole blood, plasma, or tissue homogenate).
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Internal Standard Spiking: Add a specific volume of a known concentration of Rapamycin-d3 solution (in a solvent like methanol) to the sample. The final concentration of the IS should be within the linear range of the assay.
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Protein Precipitation: Add 400 µL of a cold precipitating agent, such as methanol (B129727) or acetonitrile, to the sample.[8] The precipitating agent should contain the internal standard if not added separately.
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Vortexing: Vortex the mixture vigorously for approximately 2 minutes to ensure complete protein precipitation.[8]
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Centrifugation: Centrifuge the mixture at a high speed (e.g., >10,000 x g) for 10-30 minutes at 4°C to pellet the precipitated proteins.[7][8]
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Supernatant Transfer: Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to a clean autosampler vial for LC-MS/MS analysis.[8]
LC-MS/MS Analysis
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Liquid Chromatography (LC):
-
Analytical Column: A reversed-phase C8 or C18 column (e.g., YMC ODS-AQ or equivalent) is commonly used.[7][8]
-
Mobile Phase: A gradient elution using a combination of mobile phases such as methanol/formic acid and acetonitrile/formic acid is often employed for separation.[8]
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Flow Rate: A typical flow rate is between 0.5 - 1.5 mL/min.[8]
-
Injection Volume: A standard injection volume is 20 µL.[7][8]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used.[7][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[7][8]
-
MRM Transitions:
-
Rapamycin: Monitor the transition of the precursor ion (e.g., [M+Na]⁺ at m/z 936.6) to a specific product ion (e.g., m/z 409.3).[7]
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Rapamycin-d3 (IS): Monitor the transition of the precursor ion (e.g., [M+Na]⁺ at ~m/z 939.6) to a specific, stable product ion.
-
-
Quantification: A calibration curve is generated using standards with known concentrations of Rapamycin and a constant concentration of Rapamycin-d3. The concentration of Rapamycin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.
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Experimental Workflow
The diagram below outlines the logical flow of a typical quantitative analysis experiment using Rapamycin-d3.
Caption: General workflow for Rapamycin quantification.
Conclusion
Rapamycin-d3 is an indispensable tool for researchers requiring accurate and precise quantification of Rapamycin in biological systems. Its use as an internal standard in LC-MS/MS methodologies addresses the inherent variability in sample processing and analysis, thereby ensuring high-quality, reproducible data. The protocols and data presented in this guide provide a solid foundation for the implementation of robust quantitative assays essential for pharmacokinetic studies, therapeutic drug monitoring, and fundamental research into the mTOR signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. usbio.net [usbio.net]
- 4. Rapamycin | CAS 53123-88-9 | mTOR inhibitor [stressmarq.com]
- 5. Rapamycin – Reagents Direct [reagentsdirect.com]
- 6. Rapamycin (TN) | C51H79NO13 | CID 5497196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
